molecular formula C11H13ClN2O3S B14904691 1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one

1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one

Cat. No.: B14904691
M. Wt: 288.75 g/mol
InChI Key: IKMFAYJPQXCNCB-UHFFFAOYSA-N
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Description

1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of sulfonyl diazepanes This compound is characterized by the presence of a 4-chlorophenyl group attached to a sulfonyl moiety, which is further connected to a diazepan-5-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzenesulfonyl chloride.

    Formation of Intermediate: The 4-chlorobenzenesulfonyl chloride is reacted with 1,4-diazepan-5-one under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazepan ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and diazepan derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: The major products are sulfonyl-substituted diazepanes.

    Oxidation and Reduction: The products include oxidized or reduced forms of the diazepan ring.

    Hydrolysis: The products are sulfonic acids and diazepan derivatives.

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one is unique due to its diazepan ring structure, which imparts distinct chemical and biological properties. The presence of the diazepan ring allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C11H13ClN2O3S

Molecular Weight

288.75 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-1,4-diazepan-5-one

InChI

InChI=1S/C11H13ClN2O3S/c12-9-1-3-10(4-2-9)18(16,17)14-7-5-11(15)13-6-8-14/h1-4H,5-8H2,(H,13,15)

InChI Key

IKMFAYJPQXCNCB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCNC1=O)S(=O)(=O)C2=CC=C(C=C2)Cl

solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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